molecular formula C15H15NO3 B13599245 Methyl4-[(4-aminophenoxy)methyl]benzoate

Methyl4-[(4-aminophenoxy)methyl]benzoate

Katalognummer: B13599245
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: OYLYJJQVEIFYOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(4-aminophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H15NO3. It is a derivative of benzoic acid and contains both an ester and an amine functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-aminophenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenol with methyl 4-bromomethylbenzoate. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminophenol attacks the bromomethyl group of methyl 4-bromomethylbenzoate, resulting in the formation of methyl 4-[(4-aminophenoxy)methyl]benzoate.

Industrial Production Methods

In an industrial setting, the production of methyl 4-[(4-aminophenoxy)methyl]benzoate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(4-aminophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(4-aminophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of methyl 4-[(4-aminophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-[(4-aminophenoxy)methyl]benzoate can be compared with similar compounds such as:

    Methyl 4-aminobenzoate: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    Methyl 4-(4-methoxyphenoxy)benzoate: Contains a methoxy group instead of an amino group, leading to different biological activities.

    Methyl 4-(4-chlorophenoxy)benzoate:

The uniqueness of methyl 4-[(4-aminophenoxy)methyl]benzoate lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Eigenschaften

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

methyl 4-[(4-aminophenoxy)methyl]benzoate

InChI

InChI=1S/C15H15NO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3

InChI-Schlüssel

OYLYJJQVEIFYOT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.